2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-3-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-11-14(6-3-7-15(11)22(24)25)16(23)21-8-9-26-13-5-2-4-12(10-13)17(18,19)20/h2-7,10H,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIVVCAIPVOSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Methyl group at position 2 on the benzamide ring.
- Nitro group at position 3, which is known to enhance biological activity.
- Trifluoromethyl group that increases lipophilicity and modifies the electronic properties of the molecule.
The molecular formula is , and its IUPAC name is this compound.
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, similar compounds with nitro and trifluoromethyl groups have demonstrated inhibitory effects on enzymes like cyclooxygenase (COX), which are involved in inflammatory processes .
- Interaction with Receptors : The trifluoromethyl group enhances binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications. Studies indicate that compounds with similar structures can modulate neurotransmitter receptors, affecting neuronal signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The presence of both nitro and trifluoromethyl groups may contribute to this activity by altering membrane permeability or inhibiting protein synthesis .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study | Target | Concentration | Outcome |
|---|---|---|---|
| Study 1 | COX-1 Inhibition | 10 μM | 75% inhibition |
| Study 2 | Bacterial Growth (E. coli) | 50 μg/mL | MIC: 12.5 μg/mL |
| Study 3 | NMDA Receptor Modulation | 5 μM | Increased receptor activation |
These studies indicate significant biological activity, particularly in enzyme inhibition and antimicrobial effects.
Case Studies
-
Case Study on Inflammatory Response :
A study involving animal models showed that administering the compound reduced inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent. -
Antimicrobial Efficacy :
Clinical isolates of Staphylococcus aureus were tested against the compound, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound is being studied for its potential as an active pharmaceutical ingredient (API). The trifluoromethyl group enhances the potency of drugs by improving their interaction with biological targets. Research indicates that introducing trifluoromethyl groups can significantly increase the effectiveness of compounds in inhibiting specific enzymes or receptors .
- Biological Activity
- Targeting Specific Diseases
Case Study 1: Anti-Cancer Activity
A study evaluated the efficacy of various trifluoromethyl-containing compounds, including derivatives of 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide), against cancer cell lines. The results indicated that modifications to the benzamide structure enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for further development .
Case Study 2: Neuroprotection
Research into neuroprotective agents has identified this compound as a potential candidate due to its ability to inhibit phospholipase A2 activity, which is implicated in neuroinflammation. In vitro studies demonstrated that the compound could reduce neuronal cell death in models of oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and related benzamides:
Physicochemical Properties
- Lipophilicity: The CF₃ group increases logP values, improving membrane permeability. The target compound’s nitro group may reduce solubility compared to amino or hydroxyl analogues .
Q & A
Q. What are the most reliable synthetic routes for 2-methyl-3-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-methyl-3-nitrobenzoic acid derivatives and 2-(3-(trifluoromethyl)phenoxy)ethylamine. A common approach involves activating the carboxylic acid with coupling agents like HATU or DCC in the presence of DMAP, followed by reaction with the amine in anhydrous DMF or THF . Purification typically employs silica gel chromatography (gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- NMR : Look for the amide proton signal at δ 8.2–8.5 ppm (¹H) and the trifluoromethyl (CF₃) carbon resonance at ~120 ppm (¹³C, quartet due to J-CF coupling) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~453.1 (calculated for C₁₈H₁₆F₃N₂O₄). High-resolution MS (HRMS) is recommended to confirm the molecular formula .
- IR : Strong absorption bands for nitro (1520–1350 cm⁻¹) and amide carbonyl (1650–1680 cm⁻¹) groups .
Q. How can researchers design preliminary biological assays to evaluate its antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and assess IC₅₀ values after 48–72 hours of exposure .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this benzamide?
- Methodological Answer :
- Substituent Variation : Systematically modify the nitro group (e.g., reduction to amine), trifluoromethyl position, or phenoxy linker length. Assess changes in bioactivity using dose-response curves .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., kinases, bacterial enzymes) to identify key binding interactions. Validate with mutagenesis studies .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell line sources (e.g., ATCC), culture conditions, and compound solubilization (e.g., DMSO concentration ≤0.1%) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Replicate disputed results under controlled conditions .
Q. What advanced techniques elucidate the metabolic stability and pharmacokinetic (PK) profile of this compound?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
- PK Studies : Conduct in vivo rodent studies with IV/PO dosing. Calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis (WinNonlin) .
Q. How can QSAR models improve the prediction of its biological activity?
- Methodological Answer :
- Descriptor Selection : Include electronic (e.g., Hammett σ), steric (molar refractivity), and lipophilicity (logP) parameters. Train models with partial least squares (PLS) regression .
- Validation : Use leave-one-out cross-validation and external test sets (R² > 0.7 indicates robustness) .
Methodological Considerations for Contradictory Data
- Synthetic Yield Discrepancies : Optimize reaction stoichiometry (amine:acid = 1.2:1) and temperature (50–60°C for 12–18 hours). Trace water content in solvents can reduce yields; use molecular sieves .
- Biological Activity Variability : Account for cell line genetic drift (e.g., STR profiling) and assay interference from the nitro group’s redox activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
